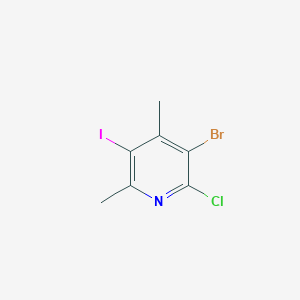
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes:
Halogenation: Starting with 2,4,6-trimethylpyridine, selective halogenation can be achieved using reagents like bromine, chlorine, and iodine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processes: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Processes: More advanced methods where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control over reaction conditions and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloro-4,6-dimethylpyridine: Lacks the iodine atom, which may affect its reactivity and applications.
2-Chloro-5-iodo-4,6-dimethylpyridine: Lacks the bromine atom, leading to different chemical properties.
3-Bromo-5-iodo-4,6-dimethylpyridine: Lacks the chlorine atom, which can influence its behavior in reactions.
Uniqueness
The presence of all three halogens (bromine, chlorine, and iodine) along with two methyl groups makes 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine unique. This combination provides a distinct set of chemical properties, such as reactivity and stability, which can be leveraged in various applications.
Propriétés
Formule moléculaire |
C7H6BrClIN |
|---|---|
Poids moléculaire |
346.39 g/mol |
Nom IUPAC |
3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
Clé InChI |
KSQDFPGWFBUCHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1I)C)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
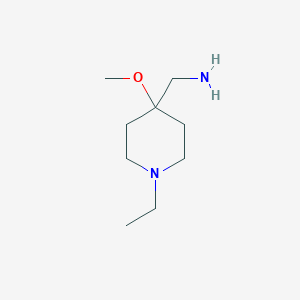
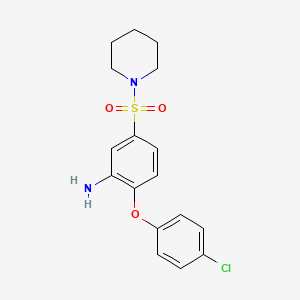
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

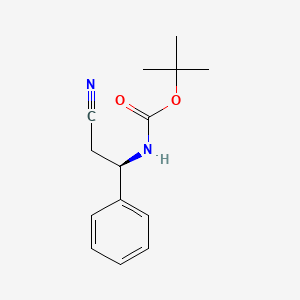

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
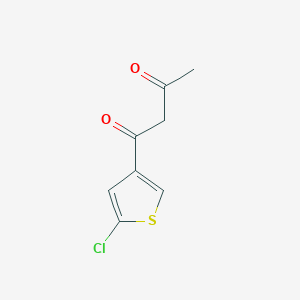
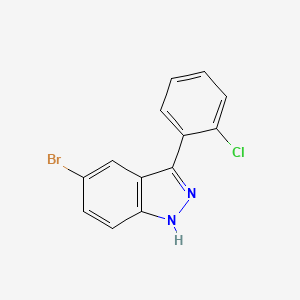

![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
